molecular formula C19H22N2O3 B267557 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No. B267557
M. Wt: 326.4 g/mol
InChI Key: IWMREJMJMDYDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as IBET-762 and is known for its ability to inhibit the activity of a protein called BRD4. The inhibition of BRD4 has been shown to have significant effects in various biological processes, making IBET-762 a promising compound for further research.

Mechanism of Action

The mechanism of action of IBET-762 involves the inhibition of BRD4, a protein that plays a critical role in various biological processes. BRD4 is involved in the regulation of gene expression, and its inhibition by IBET-762 has been shown to have significant effects on the expression of genes involved in cancer and inflammatory diseases. IBET-762 binds to a specific region of BRD4, preventing it from binding to its target genes and regulating their expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of IBET-762 have been extensively studied in various cell lines and animal models. IBET-762 has been shown to have significant anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. IBET-762 has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in various cell types.

Advantages and Limitations for Lab Experiments

IBET-762 has several advantages for use in scientific research, including its high purity and yield, and its specificity for BRD4. However, IBET-762 also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, IBET-762 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on IBET-762. One area of interest is in the development of more potent and selective inhibitors of BRD4, which could have even greater anti-cancer and anti-inflammatory effects. Another area of interest is in the study of the effects of IBET-762 on other biological processes, such as metabolism and immune function. Additionally, further research is needed to fully understand the safety and efficacy of IBET-762 in clinical settings, and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of IBET-762 involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenyl isobutyrate to form 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide. The synthesis of IBET-762 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

IBET-762 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of IBET-762 is in the field of cancer research. BRD4 has been shown to play a critical role in the development and progression of various types of cancer, and the inhibition of BRD4 by IBET-762 has been shown to have significant anti-cancer effects. IBET-762 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

Product Name

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(12-15)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

IWMREJMJMDYDOH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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